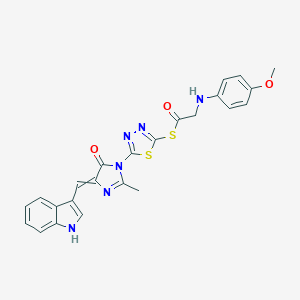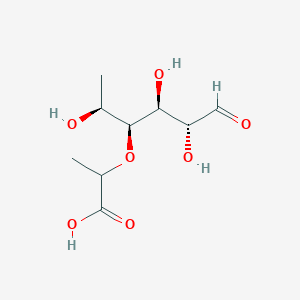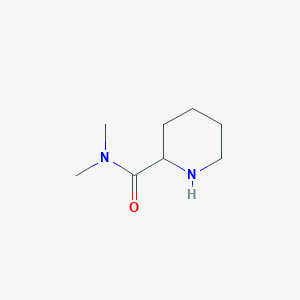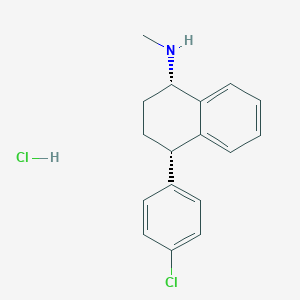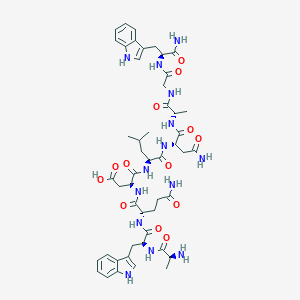
Locustamyoinhibiting Peptide, Locusta Migratoria
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Locustamyoinhibiting Peptide (Lom-MIP) is a neuropeptide that has been identified in the migratory locust, Locusta migratoria. Lom-MIP is a member of the myoinhibiting peptide family, which is known to regulate muscle contraction in insects. The peptide has been studied extensively for its potential applications in scientific research, particularly in the field of insect physiology.
Mécanisme D'action
Locustamyoinhibiting Peptide, Locusta Migratoria acts as a neuromodulator in insects, inhibiting muscle contraction by blocking the release of calcium ions from the sarcoplasmic reticulum. The peptide binds to a specific receptor on the surface of muscle cells, triggering a signaling cascade that ultimately leads to the inhibition of muscle contraction.
Effets Biochimiques Et Physiologiques
Locustamyoinhibiting Peptide, Locusta Migratoria has a number of biochemical and physiological effects on insects. In addition to its role in muscle contraction, the peptide has been shown to regulate feeding behavior and metabolism in locusts. Locustamyoinhibiting Peptide, Locusta Migratoria also plays a role in the regulation of reproduction in female locusts.
Avantages Et Limitations Des Expériences En Laboratoire
Locustamyoinhibiting Peptide, Locusta Migratoria has several advantages as a tool for scientific research. Its specificity for insect muscle cells makes it a valuable tool for investigating insect physiology. Additionally, the peptide is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of Locustamyoinhibiting Peptide, Locusta Migratoria in laboratory experiments. The peptide is specific to insects, meaning that it cannot be used to study muscle function in other organisms. Additionally, the effects of Locustamyoinhibiting Peptide, Locusta Migratoria on insect physiology may be influenced by a variety of environmental factors, such as temperature and humidity.
Orientations Futures
There are a number of future directions for research on Locustamyoinhibiting Peptide, Locusta Migratoria. One area of interest is the development of insecticides that target the peptide's mechanism of action. Additionally, the peptide's role in regulating feeding behavior and metabolism in locusts may have applications in the development of pest management strategies. Finally, further investigation into the biochemical and physiological effects of Locustamyoinhibiting Peptide, Locusta Migratoria may yield insights into the broader mechanisms underlying insect physiology.
Méthodes De Synthèse
Locustamyoinhibiting Peptide, Locusta Migratoria is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 12 amino acids, and its sequence has been determined through a combination of biochemical and molecular biology techniques. The SPPS method involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage to release the peptide.
Applications De Recherche Scientifique
Locustamyoinhibiting Peptide, Locusta Migratoria has been used in a variety of scientific research applications, including studies on insect muscle physiology, insect behavior, and insecticide development. The peptide has been shown to be an effective inhibitor of muscle contraction in insects, making it a valuable tool for investigating the mechanisms underlying muscle function.
Propriétés
Numéro CAS |
138168-63-5 |
|---|---|
Nom du produit |
Locustamyoinhibiting Peptide, Locusta Migratoria |
Formule moléculaire |
C49H66N14O13 |
Poids moléculaire |
1059.1 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H66N14O13/c1-23(2)15-34(47(74)62-36(18-39(52)65)46(73)57-25(4)44(71)56-22-40(66)58-33(42(53)69)16-26-20-54-30-11-7-5-9-28(26)30)61-49(76)37(19-41(67)68)63-45(72)32(13-14-38(51)64)59-48(75)35(60-43(70)24(3)50)17-27-21-55-31-12-8-6-10-29(27)31/h5-12,20-21,23-25,32-37,54-55H,13-19,22,50H2,1-4H3,(H2,51,64)(H2,52,65)(H2,53,69)(H,56,71)(H,57,73)(H,58,66)(H,59,75)(H,60,70)(H,61,76)(H,62,74)(H,63,72)(H,67,68)/t24-,25-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
CSOIWTCLMCXLJE-QUNUXEEMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Autres numéros CAS |
138168-63-5 |
Séquence |
AWQDLNAGW |
Synonymes |
Ala-Trp-Gln-Asp-Leu-Asn-Ala-Gly-Trp-NH2 Locusta myoinhibiting peptide, Locusta migratoria locustamyoinhibiting peptide, Locusta migratoria LOM-MIP protein, Locusta migratoria |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
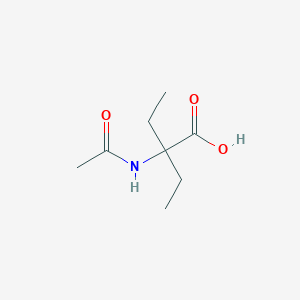

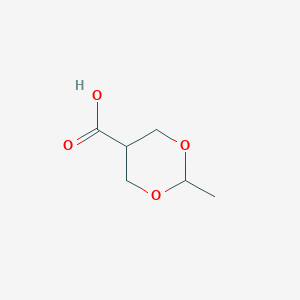
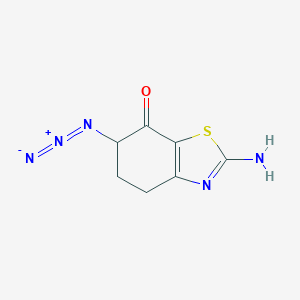



![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

